molecular formula C9H9NO B1585730 3-Ethylphenyl isocyanate CAS No. 23138-58-1

3-Ethylphenyl isocyanate

Cat. No.: B1585730
CAS No.: 23138-58-1
M. Wt: 147.17 g/mol
InChI Key: DNFZCDLEGMEKMI-UHFFFAOYSA-N
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Description

3-Ethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylphenyl isocyanate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the phosgenation method is predominantly used due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety protocols are necessary.

Types of Reactions:

Common Reagents and Conditions:

    Alcohols and Amines: These are common nucleophiles used in reactions with this compound.

    Catalysts: Catalysts like dibutyltin dilaurate can be used to accelerate the reaction with polyols.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed from polymerization reactions with polyols.

Scientific Research Applications

3-Ethylphenyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylphenyl isocyanate involves its electrophilic nature, which allows it to react with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in the formation of urethanes and ureas, where the isocyanate group reacts with hydroxyl or amino groups, respectively .

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the ethyl group.

    Methylphenyl isocyanate: Contains a methyl group instead of an ethyl group.

    Toluene diisocyanate: Contains two isocyanate groups and is used extensively in the production of polyurethanes.

Uniqueness: 3-Ethylphenyl isocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound in specific synthetic applications where the ethyl group can impart desired characteristics to the final product .

Properties

IUPAC Name

1-ethyl-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFZCDLEGMEKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377810
Record name 3-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23138-58-1
Record name 3-Ethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23138-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethylphenyl isocyanate
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3-Ethylphenyl isocyanate
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3-Ethylphenyl isocyanate
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3-Ethylphenyl isocyanate

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